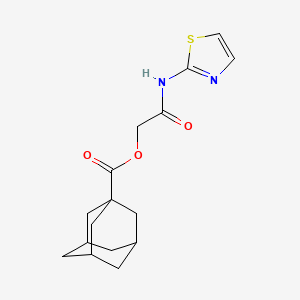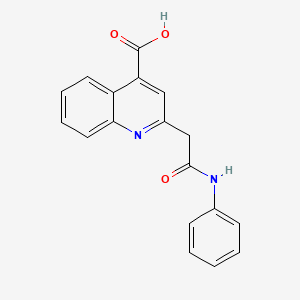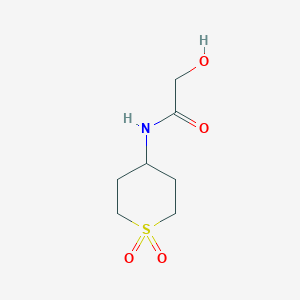
N-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)-2-hydroxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)-2-hydroxyacetamide is a chemical compound characterized by the presence of a thiopyran ring with a dioxido group and a hydroxyacetamide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)-2-hydroxyacetamide typically involves the reaction of tetrahydrothiopyran with appropriate oxidizing agents to introduce the dioxido group. The hydroxyacetamide group is then introduced through a subsequent reaction with a suitable acylating agent under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques ensures consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)-2-hydroxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can modify the dioxido group, potentially leading to different derivatives.
Substitution: The hydroxyacetamide group can participate in substitution reactions, where other functional groups replace the hydroxyl or amide components.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and acylating agents for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen functionalities, while reduction can produce derivatives with modified thiopyran rings. Substitution reactions can lead to a variety of functionalized derivatives with different chemical properties.
Applications De Recherche Scientifique
N-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)-2-hydroxyacetamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Industry: It can be used in the development of new materials, catalysts, and other industrial applications.
Mécanisme D'action
The mechanism of action of N-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)-2-hydroxyacetamide involves its interaction with specific molecular targets and pathways. The dioxido group and hydroxyacetamide functional group play crucial roles in these interactions, potentially affecting enzyme activity, receptor binding, and other biochemical processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)methanamine
- 1-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)-N-[2-(3-methyl-1-piperidinyl)ethyl]methanesulfonamide
- N-[(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)methyl]pyrido[4,3-d]pyrimidin-4-amine
Uniqueness
N-(1,1-Dioxidotetrahydro-2H-thiopyran-4-yl)-2-hydroxyacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C7H13NO4S |
|---|---|
Poids moléculaire |
207.25 g/mol |
Nom IUPAC |
N-(1,1-dioxothian-4-yl)-2-hydroxyacetamide |
InChI |
InChI=1S/C7H13NO4S/c9-5-7(10)8-6-1-3-13(11,12)4-2-6/h6,9H,1-5H2,(H,8,10) |
Clé InChI |
NCFMDRKCSKECCA-UHFFFAOYSA-N |
SMILES canonique |
C1CS(=O)(=O)CCC1NC(=O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


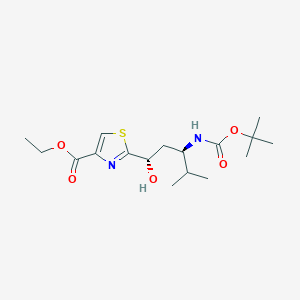
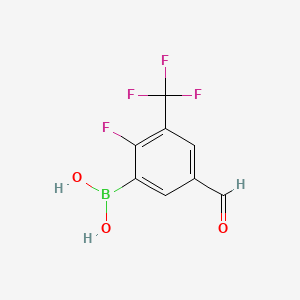

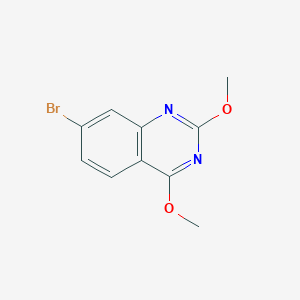
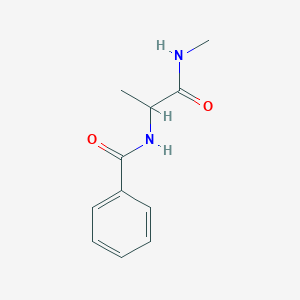
![(S)-2-(4-(2-(2-Amino-4-oxo-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)-5-ethoxy-5-oxopentanoic acid](/img/structure/B14890619.png)
![8-Ethyl-8-methyl-9-oxa-2-azaspiro[5.5]undecane](/img/structure/B14890622.png)
